2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide is a complex organic compound with a molecular formula of C20H24ClN5O2. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. Its structure comprises a piperazine ring substituted with a 2-chlorobenzyl group and an acetohydrazide moiety linked to an ethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-chlorobenzyl chloride under basic conditions to form 4-(2-chlorobenzyl)piperazine.
Preparation of the Hydrazide Intermediate: The next step involves the reaction of the piperazine derivative with ethyl chloroacetate to form the corresponding ester, which is then converted to the hydrazide by reaction with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of the hydrazide intermediate with 2-ethoxybenzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating the interaction of piperazine derivatives with biological targets, such as receptors and enzymes.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The acetohydrazide moiety may also play a role in the compound’s biological activity by interacting with various enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide
- **2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-(4-propoxyphenyl)methylene]acetohydrazide
- **2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylene}acetohydrazide
Uniqueness
The uniqueness of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the ethoxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Properties
Molecular Formula |
C22H27ClN4O2 |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H27ClN4O2/c1-2-29-21-10-6-4-7-18(21)15-24-25-22(28)17-27-13-11-26(12-14-27)16-19-8-3-5-9-20(19)23/h3-10,15H,2,11-14,16-17H2,1H3,(H,25,28)/b24-15+ |
InChI Key |
TXYYQDMIHGHPIO-BUVRLJJBSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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